1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
CAS No.: 1105222-13-6
Cat. No.: VC7303343
Molecular Formula: C17H21ClN4O3S2
Molecular Weight: 428.95
* For research use only. Not for human or veterinary use.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide - 1105222-13-6](/images/structure/VC7303343.png)
Specification
CAS No. | 1105222-13-6 |
---|---|
Molecular Formula | C17H21ClN4O3S2 |
Molecular Weight | 428.95 |
IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C17H21ClN4O3S2/c1-21-16(12-3-2-4-13(12)20-21)19-17(23)11-7-9-22(10-8-11)27(24,25)15-6-5-14(18)26-15/h5-6,11H,2-4,7-10H2,1H3,(H,19,23) |
Standard InChI Key | JOPOYLGYMRYOCM-UHFFFAOYSA-N |
SMILES | CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring substituted with a carboxamide group at position 4, providing conformational flexibility and hydrogen-bonding capacity.
-
5-Chlorothiophene-2-sulfonyl group: A sulfonylated heterocycle contributing electron-withdrawing characteristics and enhancing metabolic stability .
-
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl group: A fused bicyclic system introducing steric bulk and modulating target affinity .
The spatial arrangement of these components is critical for its biological activity, as confirmed by molecular docking studies .
Physicochemical Profile
Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 429.0 g/mol |
LogP (Predicted) | 2.8 ± 0.6 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
The compound’s moderate lipophilicity (LogP ~2.8) suggests favorable membrane permeability, while its polar surface area (118 Ų) aligns with oral bioavailability criteria .
Synthesis and Structural Optimization
Synthetic Routes
Patent WO2020148619A1 outlines a multi-step synthesis starting from 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine:
-
Sulfonylation: Reaction of 5-chlorothiophene-2-sulfonyl chloride with piperidine-4-carboxylic acid chloride in dimethylsulfoxide (DMSO) at 0–5°C yields the intermediate sulfonyl chloride.
-
Amide Coupling: Condensation with the pyrazol-3-amine via EDCI/HOBt-mediated coupling in dichloromethane produces the target compound in 62% yield .
Critical reaction parameters include strict temperature control (<10°C) to prevent sulfonate ester formation and the use of calcium hydroxide to stabilize tautomeric intermediates .
Structural Analogues
Modifications to the parent structure have been explored to enhance potency:
-
Chlorothiophene Replacement: Substitution with fluorophenyl groups (e.g., 4-fluorophenyl) reduces NLRP3 affinity by 3-fold .
-
Pyrazole Methylation: The 2-methyl group on the cyclopenta[c]pyrazole is essential for maintaining conformational rigidity, as demethylation decreases metabolic half-life from 4.7 h to 1.2 h .
Pharmacological Activity and Mechanisms
NLRP3 Inflammasome Inhibition
The compound inhibits NLRP3 with an IC₅₀ of 18 nM in THP-1 macrophages, suppressing interleukin-1β (IL-1β) release by 92% at 100 nM . Mechanistic studies indicate:
-
Direct ASC Speck Interaction: Binds the pyrin domain (PYD) of ASC, preventing NLRP3-ASC oligomerization .
-
Reactive Oxygen Species (ROS) Scavenging: Reduces mitochondrial ROS production by 65% at 1 μM, mitigating NLRP3 activation .
Therapeutic Applications
Inflammatory Diseases
-
Gout: Reduces monosodium urate (MSU)-induced IL-1β in murine models by 89% at 10 mg/kg .
-
Alzheimer’s Disease: Attenuates Aβ-induced neuroinflammation in microglial cells (IC₅₀ = 22 nM) .
Oncology (Theoretical)
Hypothetical applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume